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Compound of Interest

Compound Name: Tenebral

Cat. No.: B12714029

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenebral is a pharmaceutical preparation composed of a mixture of two active components: 2-
bromo-N-carbamoyl-2-ethylbutanamide (Carbromal) and 2-bromo-N-carbamoyl-3-
methylbutanamide (Bromisoval). Historically used for their sedative and hypnotic properties, a
thorough understanding of their structural characteristics and mechanism of action is crucial for
modern drug development and toxicological studies. This guide provides a comprehensive
overview of the structural elucidation, physicochemical properties, and biological activities of

these two core components.

Physicochemical and Structural Data

The fundamental physicochemical properties of the two components of Tenebral are
summarized below. These compounds are classified as brominated acylureas.
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2-bromo-N-carbamoyl-2-

2-bromo-N-carbamoyl-3-

Property ethylbutanamide methylbutanamide
(Carbromal) (Bromisoval)
Molecular Formula C7H13BrN20:2 CeH11BrN202
Molecular Weight 237.10 g/mol 223.07 g/mol
CAS Number 77-65-6 496-67-3
) ) White to off-white crystalline
Appearance White crystalline powder
powder
Melting Point 116-119 °C 147-154 °C
- Soluble in organic solvents, Soluble in organic solvents,
Solubility ) .
less soluble in water. less soluble in water.[1]
2-bromo-N-carbamoyl-2- 2-bromo-N-carbamoyl-3-
IUPAC Name

ethylbutanamide

methylbutanamide

Structural Elucidation Data

Detailed experimental data for the definitive structural elucidation of Carbromal and Bromisoval

are not extensively available in the public domain. However, based on available spectral

database entries, the following information can be summarized.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of a compound, which aids in its structural identification. For brominated compounds,

the isotopic pattern of bromine (7°Br and 8!Br in an approximate 1:1 ratio) results in

characteristic M+2 peaks.

2-bromo-N-carbamoyl-3-methylbutanamide (Bromisoval) Mass Spectrum Data:
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miz Relative Intensity (%)
44.0 99.5
55.0 40.6
83.0 100.0
100.0 42.0
101.0 42.2
137.0 69.7
139.0 65.1
143.0 71.8
180.0 934
182.0 91.4

Note: This data is sourced from a publicly available spectrum on ChemicalBook and represents
a selection of significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule.
While complete, assigned peak lists for Carbromal and Bromisoval are not readily available,
spectral data for Bromisoval is referenced in online databases.

2-bromo-N-carbamoyl-3-methylbutanamide (Bromisoval) 13C NMR: A 13C NMR spectrum for
Bromisoval is available on ChemicalBook, indicating that experimental data exists, though the
specific chemical shifts are not provided in the search results.[2]

1H NMR: A record for the *H NMR spectrum of Bromisoval is also present on ChemicalBook,
but the spectral data is not detailed in the available information.[3]

X-ray Crystallography
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Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a
molecule in the solid state. There is no publicly available crystallographic information file (CIF)
or detailed crystal structure data for either Carbromal or Bromisoval found in the search results.

Experimental Protocols

Detailed experimental protocols for the initial structural elucidation of Tenebral's components
are not available. However, the following sections describe the general methodologies that
would be employed for the structural characterization of such small organic molecules.

Separation of Components

A high-pressure liquid chromatography (HPLC) method has been described for the separation
and quantitative determination of Carbromal and Bromisoval.[4]

o Objective: To separate and quantify Carbromal and Bromisoval from a mixture.
e Technique: High-Pressure Liquid Chromatography (HPLC).
e General Procedure:

o Prepare a standard solution of the Tenebral mixture in a suitable solvent (e.g., methanol
or acetonitrile).

o Inject the sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column).

o Elute the components using a mobile phase gradient (e.g., a mixture of water and
acetonitrile or methanol).

o Detect the separated components using a UV detector at an appropriate wavelength.

o Quantify the components by comparing the peak areas to those of known standards.

Mass Spectrometry Analysis

e Objective: To determine the molecular weight and fragmentation pattern of each component.

e Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-
Mass Spectrometry (LC-MS).

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b12714029?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_496-67-3_13CNMR.htm
https://www.benchchem.com/product/b12714029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12714029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e General Procedure (LC-MS):

o Sample Preparation: Dissolve the purified component in a suitable solvent. For biological
samples, solid-phase extraction (SPE) may be necessary.[5]

o Chromatographic Separation: Inject the sample into an HPLC system to separate it from
any remaining impurities.

o lonization: lonize the separated component using an appropriate method, such as
electrospray ionization (ESI).

o Mass Analysis: Analyze the m/z ratio of the molecular ion and its fragments using a mass
analyzer.

o Data Interpretation: Analyze the mass spectrum, paying close attention to the isotopic
pattern of bromine to confirm its presence.

NMR Spectroscopy Analysis

» Objective: To elucidate the carbon-hydrogen framework of each component.
e Techniques: 'H NMR, 3C NMR, and 2D NMR (e.g., COSY, HSQC).
o General Procedure:

o Sample Preparation: Dissolve a small amount of the purified component in a deuterated
solvent (e.g., CDCl3, DMSO-ds).

o Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer.
o Spectral Analysis:

» IH NMR: Analyze the chemical shifts, integration, and multiplicity (splitting patterns) of
the proton signals to determine the number and connectivity of different proton
environments.

» 13C NMR: Analyze the chemical shifts of the carbon signals to identify the types of
carbon atoms present (e.g., alkyl, carbonyl).
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= 2D NMR: Use techniques like COSY and HSQC to establish correlations between
protons and carbons, confirming the overall structure.

X-ray Crystallography

o Objective: To determine the precise three-dimensional arrangement of atoms in the crystal

lattice.
o Technique: Single-crystal X-ray diffraction.
e General Procedure:

o Crystal Growth: Grow a high-quality single crystal of the purified component, typically by
slow evaporation of a saturated solution.

o Data Collection: Mount the crystal on a diffractometer and irradiate it with a
monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

o Structure Solution and Refinement: Process the diffraction data to determine the unit cell
dimensions and space group. Solve the phase problem to generate an initial electron
density map and build a molecular model. Refine the atomic positions and thermal
parameters to obtain the final crystal structure.

Mechanism of Action and Sighaling Pathways

Both components of Tenebral, Carbromal and Bromisoval, are central nervous system (CNS)
depressants. Their primary mechanism of action involves the potentiation of the major inhibitory
neurotransmitter in the brain, y-aminobutyric acid (GABA).[3][6][7][8][9][10][11]

GABA-A Receptor Modulation

Carbromal and Bromisoval act as positive allosteric modulators of the GABA-A receptor.[10][11]
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow
the influx of chloride ions (CI~) into the neuron.[12] This influx of negative ions leads to
hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and
thus reducing neuronal excitability.[6][7][12]
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By binding to a site on the GABA-A receptor complex, Carbromal and Bromisoval enhance the
effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory
effect.[6][7][10] This results in the sedative, hypnotic, and anxiolytic effects of these
compounds.[6][7][8][9] This mechanism is similar to that of barbiturates.[12]
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GABA-A Receptor Signaling Pathway for Tenebral Components.

Nrf2 Signaling Pathway (Bromisoval)

Some evidence suggests that Bromisoval may also have anti-inflammatory effects through the
activation of the Nrf2 signaling pathway.[13] Nrf2 is a transcription factor that plays a key role in
the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the
cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or
certain inducers, Nrf2 is released from Keapl and translocates to the nucleus. There, it binds to
the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to
the transcription of antioxidant and cytoprotective enzymes.
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Proposed Nrf2 Signaling Pathway for Bromisoval.

Metabolism and Biological Data
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Metabolism

Both Carbromal and Bromisoval are metabolized in the liver.

e Carbromal: The primary metabolic pathway involves the formation of active metabolites,
including bromoethylbutyramide and ethylbutyrylurea.[14]

o Bromisoval: Metabolism is characterized by an initial reductive debromination mediated by
the cytochrome P450 enzyme system. This is followed by conjugation with glutathione and
subsequent processing to form mercapturic acid derivatives, which are excreted in the urine.

[14]
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Metabolic Pathways of Tenebral Components.

Quantitative Biological Data

The following tables summarize available quantitative data on the biological effects and
metabolite concentrations of Bromisoval and Carbromal.

Table 1: Preclinical Sedative and Toxic Doses of Bromisoval in Mice[15]
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Parameter Value (mmol/kg) 95% Confidence Interval
ISDso (Median Sedative Dose)  0.35 0.30-0.39
LDso (Median Lethal Dose) 3.25 2.89-3.62

Data from a 1976 study by
Mrongovius et al. via

intraperitoneal injection.

Table 2: Urinary Excretion of Bromisoval Metabolites in Humans[14]

Metabolite % of Dose Excreted in 48h
3-methylbutyrylurea 1.1-2.8%
o-(cystein-S-yl)isovalerylurea 43 - 64%
o-(N-acetylcystein-S-yl)isovalerylurea 4.6 -5.9%

Data from a study in two healthy adults after a

single 0.9 g oral dose.

Table 3: Serum Concentrations of Carbromal and its Metabolites in Humans[14]

Compound

Serum Concentration after 1g Oral Dose
(umol/L)

Carbromal

30 (Peak at 30 min)

Bromoethylbutyramide

up to 20 (Peak at 4-5 h)

Ethylbutyrylurea

2 - 3 (Peak at 4-5 h)

Data from a study in four healthy volunteers.

Conclusion

The components of Tenebral, Carbromal and Bromisoval, are well-characterized in terms of

their primary mechanism of action as positive allosteric modulators of the GABA-A receptor.
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This activity is responsible for their sedative and hypnotic effects. While the general metabolic
pathways have been investigated, and some quantitative preclinical and metabolic data exists,
a comprehensive public repository of detailed experimental data for their initial structural
elucidation (e.g., fully assigned NMR spectra and X-ray crystallographic data) is lacking. The
generalized protocols provided herein outline the standard methodologies for such structural
determination. Further research to fully characterize the spectral properties and explore
secondary signaling pathways, such as the Nrf2 pathway for Bromisoval, would provide a more
complete understanding of these long-established pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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components]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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